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molecular formula C7H9N3O4S B8697652 4-Thiazolecarboxamide, 2-methyl-N-[2-(nitrooxy)ethyl]- CAS No. 121261-50-5

4-Thiazolecarboxamide, 2-methyl-N-[2-(nitrooxy)ethyl]-

Cat. No. B8697652
M. Wt: 231.23 g/mol
InChI Key: RIIGJBMAJBLGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05010093

Procedure details

IR (Nujol): 3280, 3135, 1647, 1618, 1545, 1278 cm-1 (c) N-(2-Nitrooxyethyl)-2-methyl-4-thiazolecarboxamide was transformed into its hydrochloride in a conventional manner, followed by recrystallization from ethanol to obtain white crystals of N-(2-nitrooxyethyl)-2-methyl-4-thiazolecarboxamide hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O:4][CH2:5][CH2:6][NH:7][C:8]([C:10]1[N:11]=[C:12]([CH3:15])[S:13][CH:14]=1)=[O:9])([O-:3])=[O:2].[ClH:16]>>[ClH:16].[N+:1]([O:4][CH2:5][CH2:6][NH:7][C:8]([C:10]1[N:11]=[C:12]([CH3:15])[S:13][CH:14]=1)=[O:9])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])OCCNC(=O)C=1N=C(SC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])OCCNC(=O)C=1N=C(SC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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